BenchChemオンラインストアへようこそ!

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole

LogP Lipophilicity Drug-likeness

4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole (C₁₂H₁₃N₃O, MW 215.26) is a 1,4-disubstituted 1H-1,2,3-triazole featuring a cyclopropyl group at the 4-position and a 3-methoxyphenyl group at the N1-position. The 1,2,3-triazole core is a well-established scaffold in medicinal chemistry and chemical biology, valued for its high metabolic stability, synthetic accessibility via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), and capacity to serve as a non-classical amide bond isostere.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1428241-40-0
Cat. No. B2579916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole
CAS1428241-40-0
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=C(N=N2)C3CC3
InChIInChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)15-8-12(13-14-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3
InChIKeyBAEDYACRRIAFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole (CAS 1428241-40-0): Procurement-Relevant Chemotype Profile


4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole (C₁₂H₁₃N₃O, MW 215.26) is a 1,4-disubstituted 1H-1,2,3-triazole featuring a cyclopropyl group at the 4-position and a 3-methoxyphenyl group at the N1-position . The 1,2,3-triazole core is a well-established scaffold in medicinal chemistry and chemical biology, valued for its high metabolic stability, synthetic accessibility via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), and capacity to serve as a non-classical amide bond isostere . The cyclopropyl substituent imparts distinct conformational constraint, altered electronic character, and enhanced metabolic stability relative to acyclic alkyl or unsubstituted analogs, making this particular derivative a strategically differentiated building block for fragment-based drug discovery and targeted library synthesis.

Why Generic 1,2,3-Triazole Scaffolds Cannot Replace 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole


Substituting 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole with a generic 1-phenyl-1H-1,2,3-triazole or an unsubstituted 1,2,3-triazole eliminates the unique combination of a conformationally restricted cyclopropyl ring and a 3-methoxyphenyl N1-substituent. The cyclopropyl group is not merely a bulky alkyl replacement; it introduces a π-character-rich, conformationally locked three-membered ring that significantly modulates lipophilicity, polar surface area, hydrogen-bonding capacity, and metabolic oxidative susceptibility relative to methyl, ethyl, or unsubstituted analogs . The 3-methoxy regioisomer further distinguishes this compound from the corresponding 4-methoxy derivative by altering the spatial orientation of the hydrogen-bond-accepting methoxy oxygen, which directly impacts target engagement in biological systems. The quantitative comparative data in Section 3 establish that these structural features produce measurable differences in key molecular properties that are critical for procurement decisions in drug discovery and chemical biology programs.

Quantitative Differentiation Evidence for 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole


Calculated Lipophilicity (clogP) of 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole vs. 1-(3-Methoxyphenyl)-1H-1,2,3-triazole

The introduction of the 4-cyclopropyl group increases calculated octanol–water partition coefficient (clogP) by approximately 0.37 log units relative to the unsubstituted 1-(3-methoxyphenyl)-1H-1,2,3-triazole comparator. The target compound's clogP is 1.65 , compared to 1.28 for 1-(3-methoxyphenyl)-1H-1,2,3-triazole . This shift moves the compound from the lower end of the optimal CNS drug-like lipophilicity range (LogP 1–3) to a more centrally balanced position, improving predicted passive membrane permeability without breaching the LogP >3 threshold linked to increased promiscuity and metabolic clearance risk.

LogP Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) of 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole vs. 1-(3-Methoxyphenyl)-1H-1,2,3-triazole

The 4-cyclopropyl substitution increases the topological polar surface area (tPSA) by approximately 19 Ų compared to the unsubstituted comparator: 58.90 Ų for the target compound versus 39.94 Ų for 1-(3-methoxyphenyl)-1H-1,2,3-triazole . Both values remain well below the 140 Ų threshold associated with poor oral absorption, but the 19 Ų increase reflects additional polar character contributed by the cyclopropyl ring's strained C–C bonds, which can enhance aqueous solubility while maintaining acceptable membrane permeability. The target compound's tPSA of 58.90 Ų positions it within the favorable range (40–90 Ų) for blood–brain barrier penetration according to established CNS MPO scoring schemes.

Polar Surface Area Membrane Permeability Oral Bioavailability

Hydrogen-Bond Acceptor/Donor Profile of 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole vs. 1H-1,2,3-Triazole

The target compound presents 4 hydrogen-bond acceptor (HBA) sites and 1 hydrogen-bond donor (HBD) site, compared with 3 HBA and 1 HBD for the parent 1H-1,2,3-triazole scaffold . The additional HBA originates from the 3-methoxy oxygen atom on the N1-phenyl ring, providing an extra anchoring point for protein–ligand interactions. This HBA enrichment (4 vs. 3) without a corresponding HBD increase maintains compliance with Lipinski's Rule of Five (≤10 HBA, ≤5 HBD) and the Rule of Three for fragment-based libraries (HBA ≤3 usually preferred; 4 HBA places this compound at the upper fragment boundary, suitable as a fragment-sized scaffold rather than a true fragment).

H-Bond Acceptors H-Bond Donors Drug-likeness Lipinski's RO5

Cyclopropyl Group Metabolic Stability Advantage: Class-Level Evidence from Drug Discovery Literature

The cyclopropyl fragment is extensively documented to confer superior metabolic stability compared to acyclic alkyl substituents (methyl, ethyl, n-propyl) in drug-like molecules, primarily through blockade of CYP450-mediated oxidation at the benzylic or allylic positions and reduced susceptibility to N-dealkylation . Talele (2016) reviewed numerous preclinical and clinical drug molecules where cyclopropyl replacement of an isopropyl or ethyl group reduced intrinsic clearance in human liver microsomes (HLM) by 2- to >10-fold, and extended half-life (t₁/₂) by comparable margins . While no direct head-to-head microsomal stability data for 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole versus its 4-methyl or 4-ethyl analog were identified in the peer-reviewed literature, the well-established structure–metabolism relationship for cyclopropyl-triazole conjugates supports a class-level inference of metabolic stability differentiation.

Metabolic Stability Cyclopropyl Oxidative Metabolism CYP450

Primary Biological Activity Annotation: GPR35 Antagonism Screening Result for 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole

In a primary radioligand binding assay against the G-protein coupled receptor 35 (GPR35), 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole was classified as inactive . While a negative result, this annotation provides a valuable selectivity filter: the compound does not engage GPR35, a constitutively active receptor linked to inflammatory and metabolic signaling. This inactivity distinguishes the compound from certain 1,2,4-triazole and pyrazole derivatives that exhibit GPR35 agonism (e.g., zaprinast and pamoic acid analogs) and would confound phenotypic screening interpretations.

GPR35 GPCR Primary Assay Selectivity

Target Application Scenarios for 4-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion with CNS-Penetrant Chemotypes

With a clogP of 1.65 and tPSA of 58.90 Ų [see Section 3, Evidence 1 and 2], 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole occupies the favorable CNS drug-like property space. Its 4 hydrogen-bond acceptor sites [see Section 3, Evidence 3] provide multiple anchoring points for target engagement. Procurement of this compound as a fragment-sized scaffold enables exploration of the 1,2,3-triazole cyclopropyl chemotype in fragment screening against CNS targets such as GPCRs, ion channels, and kinases where balanced permeability and solubility are required.

Chemical Probe Synthesis with Enhanced Metabolic Stability

The cyclopropyl group at the 4-position is expected to confer metabolic stability advantages relative to acyclic alkyl triazoles [see Section 3, Evidence 4]. This compound is well-suited as a core building block for the synthesis of chemical probes intended for prolonged cellular incubation experiments or in vivo pharmacokinetic profiling, where rapid oxidative metabolism of methyl- or ethyl-substituted triazoles could compromise probe integrity and data reproducibility.

Selectivity-Conscious Phenotypic Screening Libraries

The documented inactivity of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole against GPR35 [see Section 3, Evidence 5] makes it a preferred scaffold for inclusion in phenotypic screening libraries where GPR35-mediated background signaling could otherwise confound hit identification, particularly in immunology, inflammation, and metabolic disease models where GPR35 is highly expressed.

Click Chemistry-Derived Bioconjugate and PROTAC Linker Design

The 1,4-disubstituted 1H-1,2,3-triazole core is synthesized via CuAAC click chemistry, enabling efficient modular diversification. The cyclopropyl and 3-methoxyphenyl substituents provide distinct spatial and electronic features compared to simple phenyl- or benzyl-triazole linkers. This compound can serve as a functionalized triazole building block for the construction of PROTAC linkers or bioconjugates where precise control of linker rigidity and hydrogen-bonding capacity influences ternary complex formation and degradation efficiency.

Quote Request

Request a Quote for 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.